molecular formula C25H39N3O4 B12622966 N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B12622966
M. Wt: 445.6 g/mol
InChI Key: QVDHCANPWDASRU-QHCPKHFHSA-N
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Description

N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound with a unique structure that includes a cyclooctylamino group, a methyl group, and a dimethoxyisoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the cyclooctylamino group, and the final coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-(cyclooctylamino)-3-hydroxy-1-oxopropan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
  • N-[(2S)-1-(Cyclooctylamino)-3-methyl-1-oxo-2-butanyl]-4-methylbenzamide

Uniqueness

N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H39N3O4

Molecular Weight

445.6 g/mol

IUPAC Name

N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C25H39N3O4/c1-17(2)23(24(29)26-20-10-8-6-5-7-9-11-20)27-25(30)28-13-12-18-14-21(31-3)22(32-4)15-19(18)16-28/h14-15,17,20,23H,5-13,16H2,1-4H3,(H,26,29)(H,27,30)/t23-/m0/s1

InChI Key

QVDHCANPWDASRU-QHCPKHFHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCCCCC1)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC

Canonical SMILES

CC(C)C(C(=O)NC1CCCCCCC1)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC

Origin of Product

United States

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